molecular formula C9H14N2S B12104968 Cyclopropyl-(4,5-dimethyl-thiazol-2-ylmethyl)-amine

Cyclopropyl-(4,5-dimethyl-thiazol-2-ylmethyl)-amine

Cat. No.: B12104968
M. Wt: 182.29 g/mol
InChI Key: JJUCMYUNWHUZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl-(4,5-dimethyl-thiazol-2-ylmethyl)-amine is a compound that features a cyclopropyl group attached to a thiazole ring, which is further substituted with dimethyl groups at the 4 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(4,5-dimethyl-thiazol-2-ylmethyl)-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-aminonitrile with carbon disulfide, followed by cyclization.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced at the 4 and 5 positions of the thiazole ring through alkylation reactions using appropriate alkylating agents.

    Attachment of the Cyclopropyl Group: The cyclopropyl group is attached to the thiazole ring via a nucleophilic substitution reaction.

    Formation of the Amine Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(4,5-dimethyl-thiazol-2-ylmethyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with different functional groups.

Scientific Research Applications

Cyclopropyl-(4,5-dimethyl-thiazol-2-ylmethyl)-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatment strategies.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Cyclopropyl-(4,5-dimethyl-thiazol-2-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Cellular Processes: Influencing cellular processes such as apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl-(4,5-dimethyl-thiazol-2-yl)-methanone: Similar structure but with a methanone group instead of an amine group.

    N-(4,5-dimethyl-thiazol-2-ylmethyl)-benzamide: Contains a benzamide group instead of a cyclopropyl group.

Uniqueness

Cyclopropyl-(4,5-dimethyl-thiazol-2-ylmethyl)-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its cyclopropyl group provides rigidity and stability, while the thiazole ring and amine group contribute to its reactivity and potential biological activities.

Properties

Molecular Formula

C9H14N2S

Molecular Weight

182.29 g/mol

IUPAC Name

N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]cyclopropanamine

InChI

InChI=1S/C9H14N2S/c1-6-7(2)12-9(11-6)5-10-8-3-4-8/h8,10H,3-5H2,1-2H3

InChI Key

JJUCMYUNWHUZGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)CNC2CC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.